molecular formula C6H15FN2 B13458450 (2-Aminoethyl)(3-fluoropropyl)methylamine

(2-Aminoethyl)(3-fluoropropyl)methylamine

Cat. No.: B13458450
M. Wt: 134.20 g/mol
InChI Key: GLQRNQSYHZKZSN-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(3-fluoropropyl)methylamine is a chemical compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several methods to synthesize amines, including (2-Aminoethyl)(3-fluoropropyl)methylamine. One common method involves the alkylation of ammonia or amines with alkyl halides. For example, the reaction of 3-fluoropropyl bromide with methylamine can yield this compound under appropriate conditions .

Another method involves the reduction of nitro compounds, azides, imines, nitriles, or unsubstituted amides using catalytic hydrogenation or metal-hydride reduction. For instance, the reduction of a nitro compound with hydrogen over a metal catalyst like platinum can produce the desired amine .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(3-fluoropropyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso, nitro, or N-oxide derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst like platinum or palladium is common.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while reduction of nitro compounds can produce primary amines.

Scientific Research Applications

(2-Aminoethyl)(3-fluoropropyl)methylamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2-Aminoethyl)(3-fluoropropyl)methylamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved can include binding to active sites, altering enzyme activity, or modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Methylamine: A simple primary amine with one methyl group attached to the nitrogen atom.

    Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.

    Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen atom.

Uniqueness

(2-Aminoethyl)(3-fluoropropyl)methylamine is unique due to the presence of both an aminoethyl group and a fluoropropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H15FN2

Molecular Weight

134.20 g/mol

IUPAC Name

N'-(3-fluoropropyl)-N'-methylethane-1,2-diamine

InChI

InChI=1S/C6H15FN2/c1-9(6-4-8)5-2-3-7/h2-6,8H2,1H3

InChI Key

GLQRNQSYHZKZSN-UHFFFAOYSA-N

Canonical SMILES

CN(CCCF)CCN

Origin of Product

United States

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